2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde, which is prepared from orthohalogenotoluidines.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastric side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In the context of its potential use as an NSAID, the compound is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The presence of fluorine atoms enhances its binding affinity and selectivity towards the COX enzymes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)propanoic acid
- 2-(4-Methylphenyl)propanoic acid
- 2-(2-Fluoro-4-methylphenyl)propanoic acid
Uniqueness
2-Fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to its lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets effectively.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-fluoro-2-(4-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(11)3-4-8(6)10(2,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NEPHFPREPSYREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)(C(=O)O)F |
Origin of Product |
United States |
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